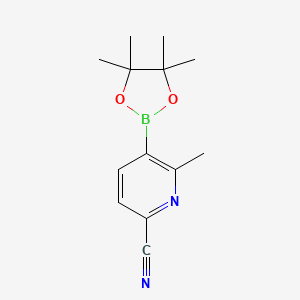
6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Metil-5-(tetrametil-1,3,2-dioxaborolan-2-il)piridina-2-carbonitrilo es un compuesto orgánico que presenta un anillo de piridina sustituido con un grupo ciano y un éster de boronato
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Metil-5-(tetrametil-1,3,2-dioxaborolan-2-il)piridina-2-carbonitrilo típicamente implica la borilación de un precursor de piridina adecuado. Un método común es la borilación catalizada por paladio de 6-metil-5-bromopiridina-2-carbonitrilo utilizando bis(pinacolato)diborano como fuente de boro. La reacción se lleva a cabo en presencia de una base como acetato de potasio y un catalizador de paladio como Pd(dppf)Cl₂ en un solvente como dimetilformamida (DMF) a temperaturas elevadas .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían reacciones de borilación similares pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar los residuos serían consideraciones clave en un entorno industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Metil-5-(tetrametil-1,3,2-dioxaborolan-2-il)piridina-2-carbonitrilo experimenta varios tipos de reacciones químicas, que incluyen:
Acoplamiento Cruzado de Suzuki-Miyaura: Esta reacción forma enlaces carbono-carbono mediante el acoplamiento del éster de boronato con haluros de arilo o vinilo en presencia de un catalizador de paladio y una base.
Oxidación: El éster de boronato se puede oxidar para formar el ácido o alcohol bórico correspondiente.
Sustitución: El grupo ciano en el anillo de piridina puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Acoplamiento Cruzado de Suzuki-Miyaura: Los reactivos comunes incluyen haluros de arilo o vinilo, catalizadores de paladio (por ejemplo, Pd(PPh₃)₄) y bases como carbonato de potasio o hidróxido de sodio.
Oxidación: Reactivos como peróxido de hidrógeno o perborato de sodio se pueden utilizar para la oxidación del éster de boronato.
Productos Principales
Acoplamiento Cruzado de Suzuki-Miyaura: Los productos principales son compuestos biarilicos o vinil-arilicos.
Oxidación: Los productos principales son ácidos bóricos o alcoholes.
Aplicaciones Científicas De Investigación
6-Metil-5-(tetrametil-1,3,2-dioxaborolan-2-il)piridina-2-carbonitrilo tiene varias aplicaciones de investigación científica:
Síntesis Orgánica: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas a través de reacciones de acoplamiento cruzado.
Química Medicinal: El compuesto se puede utilizar en la síntesis de intermediarios farmacéuticos e ingredientes farmacéuticos activos.
Ciencia de Materiales: Se utiliza en la preparación de materiales funcionales, incluidos polímeros y materiales electrónicos.
Investigación Biológica: El compuesto se puede utilizar como una sonda o ligando en estudios biológicos.
Mecanismo De Acción
El mecanismo de acción de 6-Metil-5-(tetrametil-1,3,2-dioxaborolan-2-il)piridina-2-carbonitrilo en reacciones de acoplamiento cruzado involucra la formación de un complejo de paladio con el éster de boronato. Este complejo experimenta transmetalación con un haluro de arilo o vinilo, seguido de eliminación reductiva para formar el enlace carbono-carbono . El grupo ciano en el anillo de piridina también puede participar en la coordinación con catalizadores metálicos, influyendo en la reactividad y selectividad del compuesto en diversas reacciones.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-Metil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-imidazol
- Éster de pinacol de ácido 1-metilpirazola-4-bórico
- N-(2-Metoxil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-3-il)ciclopropanosulfonamida
Singularidad
6-Metil-5-(tetrametil-1,3,2-dioxaborolan-2-il)piridina-2-carbonitrilo es único debido a la presencia de un grupo ciano y un éster de boronato en el anillo de piridina. Esta combinación de grupos funcionales proporciona versatilidad en aplicaciones sintéticas, permitiendo una amplia gama de transformaciones químicas y la formación de moléculas complejas.
Propiedades
Fórmula molecular |
C13H17BN2O2 |
|---|---|
Peso molecular |
244.10 g/mol |
Nombre IUPAC |
6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H17BN2O2/c1-9-11(7-6-10(8-15)16-9)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Clave InChI |
NDMSIJAPUMHFOT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


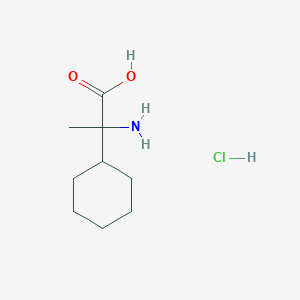
![(3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide](/img/structure/B12436507.png)
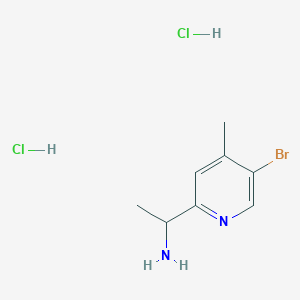

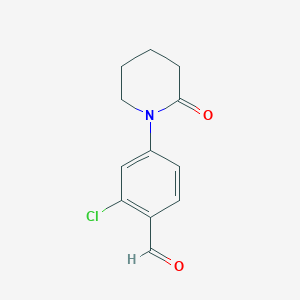
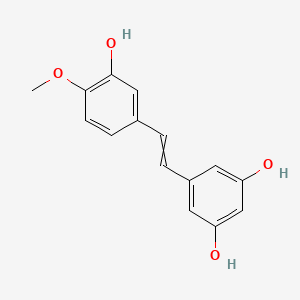

![2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride](/img/structure/B12436564.png)
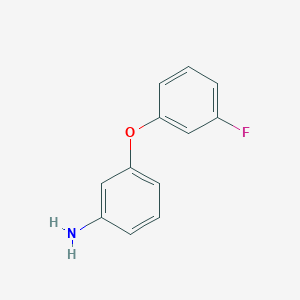
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B12436585.png)
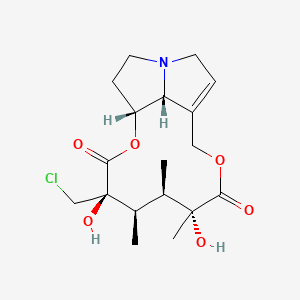
![(2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12436593.png)

![6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine](/img/structure/B12436602.png)
